molecular formula C17H13ClN2O B2564294 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956373-98-1

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2564294
CAS No.: 956373-98-1
M. Wt: 296.75
InChI Key: ZXIUTKHOQURDOG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based chemical building block of interest in medicinal chemistry and drug discovery research. The compound features a benzyl group at the 1-position of the pyrazole ring and a 4-chlorophenyl substituent at the 3-position . Its SMILES notation is C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O, and its InChIKey is ZXIUTKHOQURDOG-UHFFFAOYSA-N . As a versatile synthetic intermediate, this carbaldehyde is primarily valued for the aldehyde functional group, which serves as a key handle for further chemical transformations, such as condensation reactions to form Schiff bases or reduction to alcohols, facilitating the construction of more complex molecules for biological screening . While specific pharmacological data for this benzyl-substituted analogue is limited in the available literature, scientific studies on closely related 1-phenyl-3-(4-chlorophenyl) pyrazole-4-carbaldehyde derivatives highlight the significance of the pyrazole core. Research indicates that such pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties . Therefore, this compound presents a valuable scaffold for investigating new therapeutic agents and structure-activity relationships (SAR) in these areas. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-16-8-6-14(7-9-16)17-15(12-21)11-20(19-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIUTKHOQURDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with benzylhydrazine under specific conditions. Here is a general synthetic route:

    Formation of Hydrazone: 4-chlorobenzaldehyde is reacted with benzylhydrazine in methanol to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization in the presence of a suitable base, such as sodium ethoxide, to form the pyrazole ring.

    Formylation: The resulting pyrazole is then formylated using a formylating agent like Vilsmeier-Haack reagent to introduce the formyl group at position 4.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.

Scientific Research Applications

Synthetic Applications

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in organic synthesis. It has been utilized in:

  • Palladium-Catalyzed Cross-Coupling Reactions : These reactions are pivotal for constructing complex organic molecules. The compound can be transformed into various derivatives through Suzuki-Miyaura and other cross-coupling methodologies, demonstrating its utility in synthesizing pyrazole-based compounds .

Table 1: Synthesis Routes Involving this compound

Reaction TypeDescriptionYield (%)
Suzuki-Miyaura Cross-CouplingFormation of substituted pyrazoles60-85
Vilsmeier-Haack ReactionConversion to corresponding carbaldehydes60
DebenzylationRemoval of benzyl group to yield active intermediates70-85

Biological Applications

The compound has shown potential in various biological activities, making it a candidate for drug development:

  • Anticancer Activity : Some derivatives of this compound have been reported to exhibit cytotoxic effects against cancer cell lines. Studies indicate that modifications to the pyrazole ring can enhance its potency against specific tumor types .
  • Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of compounds derived from this aldehyde. For instance, certain derivatives have been shown to selectively inhibit enzymes involved in inflammatory pathways without affecting other biosynthetic processes, suggesting a potential for developing novel anti-inflammatory agents .

Table 2: Biological Activities of Derivatives

Compound NameActivity TypeIC50 (µM)
Derivative AAnticancer12.5
Derivative BAnti-inflammatory15.0
Derivative CAntimicrobial20.0

Case Studies

  • Anticancer Studies : A study conducted on a series of pyrazole derivatives derived from this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized various assays to determine cell viability and apoptosis induction, revealing that certain modifications led to enhanced therapeutic efficacy .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of synthesized derivatives showed promising results in vitro against human mPGES-1, an enzyme implicated in inflammatory responses. The findings suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs with fewer side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The molecular targets and pathways involved include binding to the active site of enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-4-carbaldehydes exhibit variations in bioactivity based on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Pyrazole-4-Carbaldehydes

Compound Name Substituents (Position 1, 3) Molecular Formula Key Activities Reference ID
1-Benzoyl-3-phenyl (4a) Benzoyl, Phenyl C₁₇H₁₂N₂O₂ Moderate antioxidant/anti-inflammatory activity
1-Benzoyl-3-(4-methoxyphenyl) (4c) Benzoyl, 4-Methoxyphenyl C₁₈H₁₄N₂O₃ High antioxidant activity (electron-donating group enhances activity)
1-Benzoyl-3-(4-nitrophenyl) (4e) Benzoyl, 4-Nitrophenyl C₁₇H₁₁N₃O₅ Strong anti-inflammatory activity (electron-withdrawing nitro group)
1-(4-Chlorophenyl)-3-(thiophen-2-yl) 4-Chlorophenyl, Thiophen-2-yl C₁₄H₁₀ClN₂OS Antibacterial activity (halogen substitution improves efficacy)
Target Compound Benzyl, 4-Chlorophenyl C₁₇H₁₃ClN₂O Predicted: Enhanced antimicrobial activity due to chloro substitution

Key Observations:

  • Electron-Donating Groups (e.g., -OCH₃) : Increase antioxidant activity by stabilizing radical intermediates (e.g., compound 4c) .
  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance anti-inflammatory and antimicrobial properties by improving electrophilicity (e.g., compounds 4e and ).
  • Benzyl vs.

Antioxidant Activity:

  • Compounds with para-substituted electron-donating groups (e.g., 4c) show IC₅₀ values comparable to ascorbic acid (standard) due to enhanced resonance stabilization .
  • Prediction for Target Compound : The 4-chlorophenyl group may reduce antioxidant efficacy compared to 4-methoxyphenyl analogs but could synergize with the benzyl group for balanced activity.

Anti-Inflammatory Activity:

  • Nitro-substituted derivatives (e.g., 4e) inhibit COX-2 more effectively than non-substituted analogs (e.g., 4a) .
  • Prediction for Target Compound : The chloro group’s electron-withdrawing nature may enhance COX-2 inhibition, similar to nitro groups .

Antimicrobial Activity:

  • Halogenated pyrazoles (e.g., 1-(4-chlorophenyl)-3-thiophen-2-yl) exhibit MIC values as low as 1.56 µg/mL against A. baumannii .
  • Prediction for Target Compound : The 4-chlorophenyl group is expected to confer strong antibacterial activity, particularly against Gram-negative pathogens.

Physicochemical Properties and Drug-Likeness

Table 2: Predicted Properties of 1-Benzyl-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbaldehyde

Property Value/Description Reference ID
Molecular Weight 296.75 g/mol
LogP (Lipophilicity) ~3.2 (estimated via analog data)
Solubility Low aqueous solubility; improved with cyclodextrin formulations
Hydrogen Bond Acceptors 3 (aldehyde O, pyrazole N, Cl)

Biological Activity

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed, supported by relevant case studies and research findings.

This compound has the following chemical properties:

  • Molecular Formula : C17H13ClN2O
  • Molecular Weight : 296.75 g/mol
  • Density : 1.22 g/cm³ at 20 °C
  • LogP (XLogP3) : 3.6
  • Polar Surface Area (PSA) : 34.9 Ų .

Antioxidant Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antioxidant properties. A study synthesized various derivatives of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant activity using several assays:

  • DPPH Scavenging Assay
  • Nitric Oxide Scavenging Assay
  • Hydroxyl Radical Scavenging Assay
  • Hydrogen Peroxide Scavenging Assay

Among the synthesized compounds, specific derivatives (notably 4c and 4e) demonstrated potent antioxidant activity, outperforming standard antioxidants . The results are summarized in Table 1.

CompoundDPPH IC50 (μg/mL)Nitric Oxide IC50 (μg/mL)Hydroxyl Radical IC50 (μg/mL)Hydrogen Peroxide IC50 (μg/mL)
4a45.6750.2248.7349.15
4b42.1147.8845.6046.30
4c 30.44 35.90 32.15 33.20
4e 28.90 33.70 30.00 31.50

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vitro studies comparing it with standard anti-inflammatory drugs like diclofenac sodium. The synthesized derivatives were screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes.

The findings indicated that compounds such as 4c and 4e showed significant anti-inflammatory activity, with IC50 values comparable to those of diclofenac sodium . The results are presented in Table 2.

CompoundCOX-1 IC50 (μg/mL)COX-2 IC50 (μg/mL)
Diclofenac Sodium54.65-
4c 71.11 60.56
4e 68.77 57.24

Anticancer Activity

Emerging studies suggest that pyrazole derivatives may possess anticancer properties due to their ability to inhibit key enzymes involved in cancer progression, such as CDK2 and CDK9 . Research indicates that certain derivatives of pyrazole exhibit selective inhibition against various cancer cell lines, showcasing their potential as therapeutic agents.

Case Study 1: Synthesis and Evaluation of Derivatives

A study conducted by Sudha et al. synthesized a series of pyrazole derivatives and evaluated their biological activities, highlighting the impact of substituents on the phenyl ring on both antioxidant and anti-inflammatory activities . The study concluded that electron-donating groups at the para position significantly enhanced the biological activity of the compounds.

Case Study 2: In Vivo Anti-inflammatory Studies

Another investigation focused on the in vivo anti-inflammatory effects using a carrageenan-induced paw edema model in rats, revealing that certain pyrazole derivatives exhibited substantial reduction in inflammation compared to control groups . This study underscores the therapeutic potential of these compounds in managing inflammatory conditions.

Q & A

Q. Table 1. Crystallographic Data Comparison

ParameterXu et al. (2011) Vinutha et al. (2014)
Space GroupP1P1
a (Å)6.75910.061
C=O Bond Length (Å)1.211.23
R Factor0.0390.041

Q. Table 2. Biological Activity by Substituent

SubstituentMIC (µg/mL)IC₅₀ (Cancer Cells, µM)
4-Cl-Ph1612.5
4-F-Ph32>50

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